molecular formula C20H38O2 B14376297 1-Cyclohexyl-1-hydroxytetradecan-2-one CAS No. 88522-70-7

1-Cyclohexyl-1-hydroxytetradecan-2-one

Cat. No.: B14376297
CAS No.: 88522-70-7
M. Wt: 310.5 g/mol
InChI Key: LZIRLAUZZHPKTF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-hydroxytetradecan-2-one is an organic compound with the molecular formula C20H38O2. It is characterized by a cyclohexyl group attached to a hydroxytetradecanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-hydroxytetradecan-2-one typically involves the reaction of cyclohexanone with a long-chain alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanone attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-hydroxytetradecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-1-hydroxytetradecan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-hydroxytetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog with a similar cyclohexyl group but lacking the long alkyl chain.

    Cyclohexanol: Contains a hydroxyl group attached to a cyclohexyl ring, similar to the hydroxyl group in 1-Cyclohexyl-1-hydroxytetradecan-2-one.

    Tetradecanone: A long-chain ketone without the cyclohexyl group

Uniqueness: this compound is unique due to the combination of a cyclohexyl group and a long alkyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

88522-70-7

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

1-cyclohexyl-1-hydroxytetradecan-2-one

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)18-15-12-11-13-16-18/h18,20,22H,2-17H2,1H3

InChI Key

LZIRLAUZZHPKTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)C(C1CCCCC1)O

Origin of Product

United States

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